![molecular formula C13H19NO3 B14266528 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide CAS No. 135533-00-5](/img/structure/B14266528.png)
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the methoxy group This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetamide group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(phenyl)methoxy-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(4-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(3-methoxyphenyl)methoxy]-N-(propan-2-yl)acetamide
Uniqueness
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
135533-00-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-methylphenyl)methoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(13(16)8-15)17-9-12-6-4-5-11(3)7-12/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
BVGCFOMLXGNOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CON(C(C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



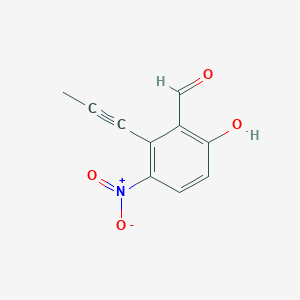
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
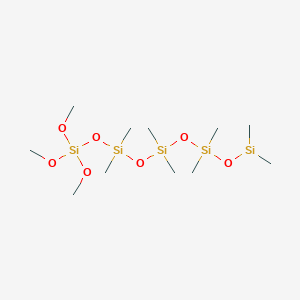
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

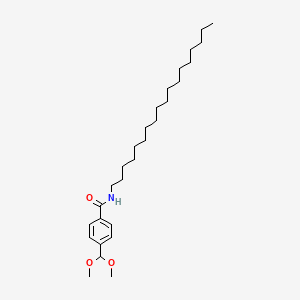
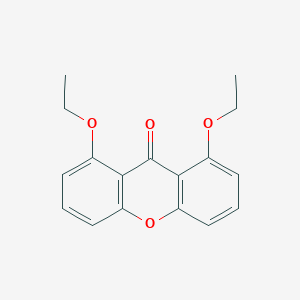
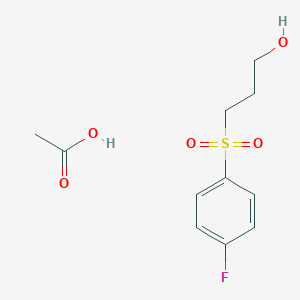
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
